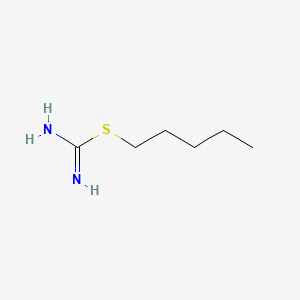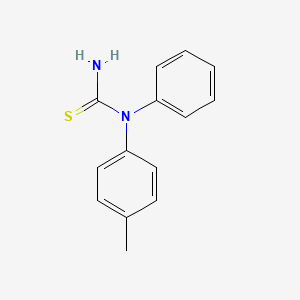
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to a nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate typically involves the esterification of 2-(benzyloxy)-4-methoxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Ester reduction yields the corresponding alcohol.
Substitution: Methoxy group substitution yields various substituted nicotinates.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations are crucial for its biological activity and efficacy in various applications.
Comparación Con Compuestos Similares
- Ethyl 2-(benzyloxy)-4-methoxynicotinate
- Ethyl 2-(benzyloxy)-6-methylnicotinate
- Ethyl 2-(benzyloxy)-4-methoxy-5-methylnicotinate
Comparison: Ethyl 2-(benzyloxy)-4-methoxy-6-methylnicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C17H19NO4 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-6-methyl-2-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-4-21-17(19)15-14(20-3)10-12(2)18-16(15)22-11-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3 |
Clave InChI |
WQXJNMHUNVAZNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(N=C1OCC2=CC=CC=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)

![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)






![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)



